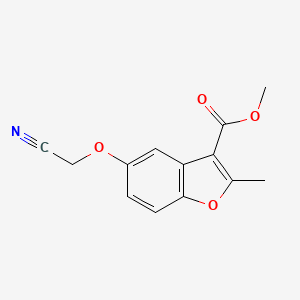

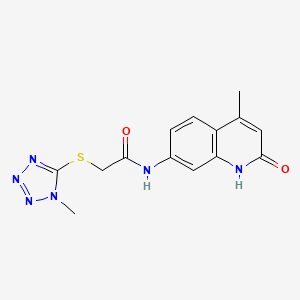

Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate” is characterized by a total of 26 bonds, including 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 1 nitrile (aliphatic), and 1 ether (aromatic) .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds undergo various reactions. For instance, cyanoacetamides can participate in a variety of condensation and substitution reactions .Applications De Recherche Scientifique

Antimicrobial Activity : Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate derivatives exhibit potential antimicrobial activity. For example, certain derivatives prepared using 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid showed effectiveness against Gram-positive cocci, Gram-negative rods, and yeasts (Krawiecka et al., 2012).

Synthesis of Tetrahydrofurobenzofurans and Dihydromethanobenzodioxepines : This compound is used as a starting material in the synthesis of complex structures like tetrahydrofurobenzofurans and dihydromethanobenzodioxepines. These compounds have demonstrated impressive inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in the study of neurological disorders (Luo et al., 2005).

Antibacterial Properties : Derivatives of this compound have been isolated from natural sources and tested for antibacterial properties. For instance, derivatives from Heliotropium filifolium showed activity against Gram-positive but not Gram-negative bacteria, highlighting the compound's potential in developing antibacterial agents (Urzúa et al., 2008).

Synthesis of Novel Benzofuran Derivatives : It serves as a precursor in the synthesis of new benzofuran derivatives. These derivatives are explored for their potential biological activities, including anti-HIV activities, suggesting their potential in pharmaceutical research (Mubarak et al., 2007).

Cycloaddition Reactions for Organic Synthesis : It is used in cycloaddition reactions, a fundamental process in organic synthesis. Such reactions lead to the formation of complex structures that can have various applications in medicinal chemistry and material science (Kobayashi et al., 2005).

Antibacterial and Antitubercular Activity : Schiff bases of this compound's derivatives have been synthesized and evaluated for their antibacterial and antitubercular activity. Such research underlines the compound's role in developing new treatments for bacterial infections and tuberculosis (Bodke et al., 2017).

Catalysis in Organic Reactions : This compound is involved in catalyzed reactions for synthesizing various organic structures. These reactions are crucial for advancing synthetic methodologies in chemistry, leading to the development of new materials and drugs (Torigoe et al., 2016).

Propriétés

IUPAC Name |

methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-8-12(13(15)16-2)10-7-9(17-6-5-14)3-4-11(10)18-8/h3-4,7H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFXCKONNIOABQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC#N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2469655.png)

![(1R,5S)-8-(cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2469659.png)

![1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2469664.png)

![N-(2,5-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2469665.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2469668.png)

![N-[4-(2-chloropropanoyl)phenyl]methanesulfonamide](/img/structure/B2469671.png)

![N-[(1-Benzylpyrazol-4-yl)methyl]-1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanamine;dihydrochloride](/img/structure/B2469676.png)

![(E)-2-[3-(4-bromophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile](/img/structure/B2469677.png)